

# Alflutinib: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Alflutinib** (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of **Alflutinib**, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

## **Pharmacokinetics**

**Alflutinib** is administered orally and exhibits nonlinear pharmacokinetics, primarily due to the auto-induction of its own metabolism.[3][4] This results in a time- and dose-dependent increase in its apparent clearance.[3][4]

# **Absorption and Distribution**

Following oral administration, **Alflutinib** is absorbed with a median time to peak plasma concentration (Tmax) of approximately 3 hours when taken on an empty stomach.[5] The administration with a high-fat meal has been shown to increase the maximum plasma concentration (Cmax) by approximately 53% and the area under the plasma concentration-time curve (AUC) by about 32%.[5] In contrast, the Cmax of its active metabolite, AST5902,



decreased by approximately 20%, and the AUC saw an 8% decrease under the same conditions.[5] Despite these changes, the overall exposure to the total active components remains largely unchanged.[5]

# **Dose-Dependent Exposure**

In dose-escalation studies involving once-daily doses from 20 mg to 240 mg, the steady-state exposure to **Alflutinib** and its active metabolite, AST5902, were found to be comparable.[2] However, the increase in the steady-state AUC of **Alflutinib** was less than proportional to the increase in dose.[6] Specifically, the AUC increased by about 100% when the dose was raised from 40 mg to 80 mg, by approximately 50% from 80 mg to 160 mg, and by about 25% from 160 mg to 240 mg.[6] This sub-proportional increase is attributed to the auto-induction of CYP3A4.[6]

### **Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters of **Alflutinib** and its active metabolite, AST5902.

| Parameter                  | Alflutinib           | AST5902 | Condition                          |
|----------------------------|----------------------|---------|------------------------------------|
| Tmax (median)              | ~3 hours             | -       | 80 mg once daily,<br>empty stomach |
| Half-life (t½)             | ~40.6 hours          | -       | 80 mg once daily,<br>empty stomach |
| Cmax (single 80 mg dose)   | 29.6 ng/mL (Healthy) | -       | -                                  |
| 45.3 ng/mL (Patients)      | -                    |         |                                    |
| AUC0-∞ (single 80 mg dose) | 907 hng/mL (Healthy) | -       | -                                  |
| 1120 hng/mL<br>(Patients)  | -                    |         |                                    |

Data compiled from multiple sources.



### Metabolism

**Alflutinib** is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, AST5902.[1][3][7] CYP3A5 also contributes to its metabolism, but to a lesser extent.[1]

## **Metabolic Pathway**

The primary metabolic pathway of **Alflutinib** involves the CYP3A4-mediated formation of AST5902.[1][3]



Click to download full resolution via product page

Caption: Primary metabolic pathway of **Alflutinib**.

# **Enzyme Induction and Drug-Drug Interactions**

A significant characteristic of **Alflutinib** is its potent induction of CYP3A4, with a potency comparable to that of rifampin.[3][4] This self-induction has important implications for drug-drug interactions. The active metabolite, AST5902, is a much weaker inducer of CYP3A4.[3][4]



**CYP3A4 Induction Data** 

| Parameter                    | Value                       |
|------------------------------|-----------------------------|
| EC50 (CYP3A4 mRNA induction) | 0.25 μΜ                     |
| Emax (CYP3A4 induction)      | 9.24- to 11.2-fold increase |

# **Drug-Drug Interaction Studies**

The co-administration of **Alflutinib** with strong inducers or inhibitors of CYP3A4 can significantly alter its plasma concentrations.

Table of Drug-Drug Interactions

| Co-administered<br>Drug | Effect on Alflutinib | Effect on AST5902 | Effect on Total<br>Active<br>Components |
|-------------------------|----------------------|-------------------|-----------------------------------------|
| Rifampicin (Strong      | ↓ 86% in AUC0-∞↓     | ↓ 17% in AUC0-∞↑  | ↓ 62% in AUC0-∞↓                        |
| CYP3A4 Inducer)         | 60% in Cmax          | 1.09-fold in Cmax | 39% in Cmax                             |
| Itraconazole (Strong    | ↑ 2.22-fold in AUC0- | ↓ in AUC0-∞ and   | ↑ 60% in AUC0-∞↑ 8%                     |
| CYP3A4 Inhibitor)       | ∞↑ 1.23-fold in Cmax | Cmax              | in Cmax                                 |

Data is based on studies in healthy volunteers.[7][8]

# Experimental Protocols In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To identify the metabolites of **Alflutinib**.

### Methodology:

- Human liver microsomes (0.5 mg protein/mL) were incubated with 3 μM Alflutinib in a 100 mM phosphate-buffered saline (pH 7.4).
- The reaction was initiated by the addition of 1.0 mM NADPH after a 3-minute pre-incubation at 37°C.

# Foundational & Exploratory





- The incubation was carried out for 1 hour at 37°C.
- The reaction was terminated by the addition of an equal volume of ice-cold acetonitrile.
- Samples were analyzed by UPLC-UV/Q-TOF MS to identify metabolites.[2]





Click to download full resolution via product page

Caption: Workflow for in vitro metabolism study of Alflutinib.



## **CYP3A4 Induction Assay in Primary Human Hepatocytes**

Objective: To evaluate the potential of Alflutinib to induce CYP3A4 expression.

#### Methodology:

- Cryopreserved primary human hepatocytes were seeded in collagen-coated plates.
- Hepatocytes were treated daily for three consecutive days with Alflutinib (at various concentrations), rifampin (10 μM, positive control), or vehicle (0.1% DMSO, negative control).[2]
- Following treatment, total RNA was extracted from the cells.[2]
- CYP3A4 mRNA levels were quantified using qRT-PCR to determine the fold induction compared to the vehicle control.[2]
- In parallel experiments, CYP3A4 enzyme activity was assessed by incubating the treated hepatocytes with a probe substrate (e.g., testosterone) and measuring the formation of its metabolite (6β-hydroxytestosterone) using LC-MS/MS.[5]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer PMC [pmc.ncbi.nlm.nih.gov]



- 3. Simultaneous determination of alflutinib and its active metabolite in human plasma using liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furmonertinib (Alflutinib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine Kinase Inhibitors in Human Plasma Using LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alflutinib: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605306#alflutinib-pharmacokinetics-and-metabolism]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





